N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide

Catalog No.
S13351213
CAS No.
M.F
C7H12N4
M. Wt
152.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide

Product Name

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide

IUPAC Name

N',3,5-trimethylpyrazole-1-carboximidamide

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

InChI

InChI=1S/C7H12N4/c1-5-4-6(2)11(10-5)7(8)9-3/h4H,1-3H3,(H2,8,9)

InChI Key

MJYLCDDOKQRKDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=NC)N)C

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide is a compound characterized by its unique pyrazole structure, which includes three methyl groups at the 3 and 5 positions and a carboximidamide functional group. The molecular formula for this compound is C6H11N3C_6H_{11}N_3, and it has a molecular weight of 125.17 g/mol. This compound is notable for its potential biological activities and applications in various fields.

. It can undergo condensation reactions with aldehydes or ketones to form imines or can react with electrophiles due to the nucleophilic nature of the nitrogen atoms in the pyrazole ring.

In synthetic chemistry, this compound may also be involved in cyclization reactions or serve as a precursor for other pyrazole derivatives. For example, it can be synthesized through the reaction of pyrazole derivatives with cyanamide in an aprotic solvent under acidic conditions, leading to the formation of carboximidamides .

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide exhibits significant biological activities. Research indicates that pyrazole derivatives possess a range of pharmacological properties, including antimicrobial and antitumor activities . Specifically, compounds related to this structure have shown efficacy against various bacterial strains and have potential applications in treating infections caused by resistant bacteria.

Additionally, studies have highlighted the importance of structural modifications on the pyrazole ring to enhance biological activity, making N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide a candidate for further investigation in drug development .

The synthesis of N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide typically involves several steps:

  • Starting Materials: The synthesis begins with pyrazole or its derivatives.
  • Reaction with Cyanamide: Pyrazole reacts with cyanamide in an aprotic solvent under controlled conditions (e.g., using hydrogen chloride gas) to form the desired carboximidamide structure .
  • Purification: The product is usually purified through mechanical separation techniques such as filtration or centrifugation followed by drying.

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity against pathogens, it could be developed into antimicrobial agents.
  • Agriculture: Its chemical properties may allow it to function as a pesticide or herbicide.
  • Material Science: The compound may serve as a building block for synthesizing novel materials with specific properties.

Interaction studies involving N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide focus on its binding affinity and activity against various biological targets. These studies often utilize cell viability assays to evaluate cytotoxicity against different cell lines (e.g., HeLa and Vero cells) and assess its effectiveness in inhibiting biofilm formation by bacteria . Understanding these interactions is crucial for determining its therapeutic potential and safety profile.

Several compounds are structurally similar to N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
(1-Methyl-1H-pyrazol-4-yl)methanamine0.83Contains one methyl group; different functional group
(1-Ethyl-1H-pyrazol-4-yl)methanamine0.75Ethyl substitution instead of methyl
3,4-Dimethyl-1H-pyrazole0.73Lacks the carboximidamide group
3,5-Dimethylpyrazole0.81Similar methyl substitutions but different core structure
4-Isopropyl-1H-pyrazole hydrochloride0.70Contains an isopropyl group; hydrochloride salt form

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide stands out due to its specific arrangement of methyl groups and the presence of the carboximidamide functionality, which may contribute to distinct biological activities not observed in other similar compounds.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

152.106196400 g/mol

Monoisotopic Mass

152.106196400 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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